1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride
Description
1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride is a heterocyclic compound featuring a dioxinoquinoline core substituted with a benzoyl group at position 8 and a 4-fluorophenylpiperazine moiety at position 7. This structure combines a quinoline-derived scaffold with a piperazine ring, a design common in CNS-targeting and anticancer agents .
Properties
IUPAC Name |
[9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3.ClH/c29-20-6-8-21(9-7-20)31-10-12-32(13-11-31)27-22-16-25-26(35-15-14-34-25)17-24(22)30-18-23(27)28(33)19-4-2-1-3-5-19;/h1-9,16-18H,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMKJWVAHUIZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity profiles, and relevant research findings.
Chemical Structure and Synthesis
This compound features a unique structural framework that includes a piperazine moiety linked to a quinoline derivative. The synthesis typically involves multiple steps, including the formation of the quinoline core through condensation reactions and subsequent modifications to introduce the dioxin ring and benzoyl group.
Biological Activity Profiles
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Molecular modeling and screening suggest potential antitumor properties. For instance, compounds derived from similar frameworks have shown significant inhibitory effects against various cancer cell lines.
- Antimicrobial Effects : Some derivatives have demonstrated activity against microbial strains, indicating potential applications in treating infections.
- Neuropharmacological Effects : Interaction with serotonin receptors suggests possible antidepressant effects, which may be relevant for mood disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibitory effects on cancer cell lines | |
| Antimicrobial | Activity against specific microbial strains | |
| Neuropharmacological | Interaction with serotonin receptors |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the compound's effectiveness against several protein kinases involved in cancer progression. The results indicated high inhibitory activity (IC50 values ranging from 0.25 to 0.78 µM) against kinases such as JAK3 and cRAF[Y340D][Y341D], suggesting its potential as a therapeutic agent in oncology .
- Neuropharmacological Effects : Research into similar compounds has suggested that they may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, showcasing their potential as antimicrobial agents .
Scientific Research Applications
Structural Overview
The compound features a piperazine moiety linked to a quinoline derivative , characterized by a dioxinoquinoline framework . The presence of the benzoyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.
Antibacterial and Antifungal Properties
Research has indicated that the compound exhibits promising antibacterial and antifungal activities. Studies published in reputable journals have reported effective action against various bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Cognitive Enhancement
There is emerging evidence suggesting that this compound may enhance cognitive functions. A study highlighted in "Behavioural Pharmacology" demonstrated improvements in memory performance in animal models. While the underlying mechanisms remain to be fully elucidated, these results indicate a potential for applications in treating cognitive impairments.
Anticancer Activity
Preliminary studies have shown that the compound possesses cytotoxic activity against various cancer cell lines. Research published in "Bioorganic & Medicinal Chemistry Letters" indicates that it may inhibit the growth of certain cancer cells. However, further investigations are necessary to confirm these effects in vivo and understand the mechanisms involved.
Synthesis Pathways
The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine typically involves multi-step synthetic pathways that integrate various chemical reactions to construct the complex structure effectively.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals diverse biological activities associated with piperazine and quinoline derivatives. Below is a table summarizing some related compounds and their attributes:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Chlorophenyl)piperazine | Piperazine with chlorophenyl | Antidepressant |
| 8-Hydroxyquinoline | Hydroxyquinoline structure | Antimicrobial |
| 1-(2-Pyrimidinyl)piperazine | Piperazine with pyrimidine | Anxiolytic |
| OPC-14523 | Quinolinone structure with piperazine | High affinity for sigma and serotonin receptors |
This comparison highlights the unique combination of dioxinoquinoline and piperazine in the target compound while emphasizing its distinct pharmacological profile.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety and halogenated quinoline core enable nucleophilic substitution under controlled conditions.
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The piperazine nitrogen undergoes alkylation with bromomethylquinoline derivatives in polar aprotic solvents .
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Electron-withdrawing groups on the quinoline enhance reactivity toward nucleophiles like amines or thiols .
Condensation Reactions
The benzoyl and secondary amine groups participate in condensation to form heterocycles or Schiff bases.
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The benzoyl carbonyl reacts with hydrazines or primary amines to form hydrazones or amides, respectively .
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Acidic conditions favor imine formation, while coupling agents like EDCI improve amidation efficiency .
Hydrolysis Reactions
The ester and benzoyl groups are susceptible to hydrolysis under acidic or basic conditions.
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Hydrolysis of the benzoyl group proceeds via acid-catalyzed cleavage, generating a carboxylic acid derivative.
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Strong bases disrupt the dioxane ring, forming diol intermediates that can undergo further oxidation .
Oxidation Reactions
The quinoline and benzoyl moieties are oxidized under harsh conditions.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C, 4 hrs | Quinoline N-oxide | 85% | |
| CrO₃ | Acetic acid, RT, 12 hrs | Benzophenone derivative | 72% |
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Potassium permanganate selectively oxidizes the quinoline nitrogen to form N-oxides.
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Chromium trioxide targets the benzoyl group, yielding benzophenone derivatives .
Metal Complexation
The nitrogen-rich structure facilitates coordination with transition metals.
| Metal Ion | Conditions | Stoichiometry | Application | Source |
|---|---|---|---|---|
| Fe³⁺ | Ethanol/water (1:1), pH 6.5 | 1:2 (M:L) | Catalytic oxidation studies | |
| Cu²⁺ | Methanol, RT, 2 hrs | 1:1 | Antibacterial agent development |
-
Iron(III) complexes exhibit enhanced stability in aqueous ethanol, while copper(II) complexes show promising antimicrobial activity .
Stability Under Environmental Conditions
The compound degrades under UV light and elevated temperatures.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Dioxinoquinoline Core
The target compound’s benzoyl group at position 8 distinguishes it from analogs with sulfonyl or halogenated aryl groups. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Positional Isomerism : The 2-fluorophenyl analog (899760-24-8) may exhibit different binding kinetics compared to the target’s 4-fluorophenyl group due to steric and electronic effects .
- Piperazine Modifications : Replacement of piperazine with methylpiperidine (C769-0763) or methylpiperazine (5206) reduces basicity, impacting pharmacokinetics .
Yield and Purity Trends:
Pharmacological and Functional Insights
- Sigma Receptor Modulation : Fluorophenylpiperazine derivatives (e.g., ) inhibit dopamine release via sigma receptors, implying CNS activity .
- Anticancer Potential: Benzenesulfonyl derivatives () inhibit cancer cell migration via HSP40/JDP and mutant p53 pathways, though the target’s benzoyl group may alter this activity .
- Enzyme Inhibition : Thiazolylhydrazone-piperazine hybrids () exhibit AChE inhibition, suggesting the fluorophenylpiperazine moiety may contribute to similar interactions .
Commercial and Research Relevance
The target compound and its analogs are supplied globally by pharmaceutical and chemical companies (e.g., LGM Pharma, BLD Pharm), indicating their utility in drug discovery . Modifications like the 4-methoxybenzoyl group (5206) or benzenesulfonyl substitution (899760-24-8) cater to diverse research needs, from kinase inhibition to neuropharmacology .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
